molecular formula C19H20N6O2 B2950132 N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034544-76-6

N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2950132
CAS No.: 2034544-76-6
M. Wt: 364.409
InChI Key: WMKUKQSBQVPZNH-UHFFFAOYSA-N
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Description

N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034544-76-6) is a high-quality chemical compound with a molecular formula of C19H20N6O2 and a molecular weight of 364.40 g/mol . This complex molecule features a pyrazolo[1,5-a]pyridine core structure, which is a privileged scaffold in medicinal chemistry known for its significant presence in pharmacologically active agents . The structure is further functionalized with an acetamide group and a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety, contributing to its potential for enhanced solubility and versatile molecular interactions . The pyrazolo[1,5-a]pyridine core and related heterocyclic systems are frequently investigated in drug discovery for their antitumor potential and enzymatic inhibitory activity, often serving as bioisosteres for purine rings in the design of kinase inhibitors . Researchers utilize this compound and its analogs in various biochemical studies, including drug design and the exploration of structure-activity relationships (SAR) . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-14(26)22-15-5-7-25-17(12-15)16(13-21-25)19(27)24-10-8-23(9-11-24)18-4-2-3-6-20-18/h2-7,12-13H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUKQSBQVPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazolo[1,5-a]pyridine moieties.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Studied for its anti-inflammatory, anti-cancer, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Functional Groups Impacting Activity Reference
Target Compound Pyrazolo[1,5-a]pyridine 4-(Pyridin-2-yl)piperazine-1-carbonyl, acetamide Hydrogen bonding (acetamide), π-π stacking (pyridine) -
N-(4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl)acetamide Pyrazolo[1,5-a]pyrimidine 5-Methyl, 3-phenyl, acetamide Enhanced lipophilicity (phenyl), steric effects (methyl)
Compound 12 (PI3Kδ Inhibitor) Pyrazolo[1,5-a]pyrimidine Difluoromethyl, morpholine, fluorophenyl Electron-withdrawing (CF3), solubility (morpholine)
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, methoxyphenyl, carboxamide Metabolic stability (CF3), H-bonding (carboxamide)
3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Triazolo[1,5-a]quinazolinone 4-(Pyridin-2-yl)piperazine-1-carbonyl, fluorophenyl π-Stacking (quinazolinone), solubility (piperazine)

Key Observations :

  • Substituent Effects : Trifluoromethyl (CF3) groups () improve metabolic stability, while morpholine () enhances solubility. The target compound’s pyridinyl piperazine may balance these properties.
  • Linker Diversity : Carboxamide () vs. carbonyl linkers (target compound) alter conformational flexibility and binding kinetics.

Pharmacological and Functional Comparisons

Key Observations :

  • Activity Trends : Acetamide-containing compounds (target, ) show versatility in anticancer and kinase inhibition. Modifications like urea substitution () reduce toxicity while retaining efficacy.
  • Selectivity : Fluorinated groups (e.g., CF3 in ) and heterocyclic linkers (piperazine in target compound) improve target selectivity.
  • Structural-Activity Relationships (SAR): Pyridinyl piperazine in the target compound may mimic adenosine-binding motifs in kinase inhibitors . Pyrazolo[1,5-a]pyrimidine cores () exhibit higher enzymatic affinity than pyrazolo[1,5-a]pyridine in some contexts.

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyridine core in this compound?

The pyrazolo[1,5-a]pyridine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with enamines or cyanopyrazoles under controlled conditions. For example, hydrazine hydrate reacts with enamines to yield aminopyrazoles, which are cyclized using POCl₃ or other Lewis acids to form the pyrazolo[1,5-a]pyrimidine backbone . Key variables include solvent polarity (e.g., 1,4-dioxane for improved solubility), temperature (95°C for efficient coupling), and base selection (e.g., K₂CO₃ to deprotonate intermediates) . Purification often employs normal-phase chromatography with gradients of dichloromethane/ethyl acetate .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

  • 1H/13C NMR : Verify substituent positions (e.g., pyridin-2-yl piperazine carbonyl) by comparing chemical shifts to analogous compounds .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Elemental analysis : Validate purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
  • Melting point consistency : Compare to literature values (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidine derivatives) .

Q. What reaction conditions minimize byproduct formation during piperazine-carbonyl coupling?

Optimize the coupling of the pyridin-2-yl piperazine moiety by:

  • Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Employing coupling agents like HATU or DCC with catalytic DMAP to enhance efficiency .
  • Monitoring reaction progress via TLC or LC-MS to terminate before side reactions (e.g., over-acylation) dominate .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound’s piperazine-carbonyl group?

Density functional theory (DFT) calculations can model the electrophilicity of the carbonyl carbon and nucleophilic attack sites. For example:

  • Calculate Fukui indices to identify reactive regions .
  • Simulate transition states for piperazine coupling using software like Gaussian or ORCA .
  • Validate predictions with kinetic studies (e.g., varying substituents on pyridin-2-yl to assess steric/electronic effects) .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?

Case study: If NMR suggests a different regiochemistry than computational models:

  • Re-examine synthetic intermediates for unintended isomerization.
  • Perform NOESY or COSY NMR to confirm spatial proximity of protons .
  • Cross-validate with X-ray crystallography (if crystals are obtainable) .
  • Recompute DFT models with solvent corrections (e.g., PCM for 1,4-dioxane) .

Q. What methodologies are recommended for assessing in vitro biological activity of this compound?

  • Enzyme inhibition assays : Target kinases or GPCRs (common targets for piperazine derivatives) using fluorescence polarization .
  • Cellular uptake studies : Use radiolabeled analogs (e.g., [¹⁸F] derivatives) to track biodistribution .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., NMR vs. computational), prioritize experimental validation but reassess computational parameters (e.g., solvent effects, conformational sampling) .
  • Byproduct Identification : Use high-resolution MS/MS to characterize unexpected peaks and adjust reaction conditions iteratively .

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